2-chloro-N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]benzamide
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Overview
Description
2-chloro-N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group and a phenyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorocinnamic acid and 3-amino-4-chlorobenzamide.
Condensation Reaction: The 4-chlorocinnamic acid is reacted with thionyl chloride to form 4-chlorocinnamoyl chloride. This intermediate is then reacted with 3-amino-4-chlorobenzamide in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamide derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: This compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorocinnamic acid
- 3-amino-4-chlorobenzamide
- N-(4-chlorophenyl)cinnamamide
Uniqueness
2-chloro-N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]benzamide is unique due to its specific structural features, such as the presence of both chloro and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c23-16-11-8-15(9-12-16)10-13-21(27)25-17-4-3-5-18(14-17)26-22(28)19-6-1-2-7-20(19)24/h1-14H,(H,25,27)(H,26,28)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVKTQPMDKIABU-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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